molecular formula C19H16F3N3O4 B8404807 1-(5-Amino-2,4-difluoro-phenyl)-6-fluoro-7-(2-hydroxyethylamino)-8-methyl-4-oxo-quinoline-3-carboxylic acid

1-(5-Amino-2,4-difluoro-phenyl)-6-fluoro-7-(2-hydroxyethylamino)-8-methyl-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8404807
M. Wt: 407.3 g/mol
InChI Key: XXRLOXVVBGYCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136823

Procedure details

1-(5-Amino-2,4-difluorophenyl)-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (500 mg), monoethanolamine (410 mg) and N-methylpyrrolidine (170 mg) were added to pyridine (1,500 mg), and the mixture was stirred at 90° C. for 71 hours. The reaction mixture was concentrated under reduced pressure. A process of adding ethanol (1.5 ml) to the residue and then concentrating the mixture under reduced pressure was conducted 3 times repeatedly. The resultant residue was subjected to column chromatography (silica gel: 15 g, eluent; chloroform:methanol=50:1→10:1). Ethanol (0.5 ml) was added to a concentrate of a fraction containing a main product, and the mixture was stirred at room temperature. Deposits formed were collected by filtration and washed with ethanol and diisopropyl ether in that order to obtain the title compound (62 mg) as a brown powder.
Name
1-(5-Amino-2,4-difluorophenyl)-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:26])=[CH:4][C:5]([F:25])=[C:6]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([F:20])=[C:15](F)[C:16]=3[CH3:18])[C:11](=[O:21])[C:10]([C:22]([OH:24])=[O:23])=[CH:9]2)[CH:7]=1.[CH2:27]([CH2:29][NH2:30])[OH:28].CN1CCCC1>N1C=CC=CC=1>[NH2:1][C:2]1[C:3]([F:26])=[CH:4][C:5]([F:25])=[C:6]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([F:20])=[C:15]([NH:30][CH2:29][CH2:27][OH:28])[C:16]=3[CH3:18])[C:11](=[O:21])[C:10]([C:22]([OH:24])=[O:23])=[CH:9]2)[CH:7]=1

Inputs

Step One
Name
1-(5-Amino-2,4-difluorophenyl)-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Quantity
500 mg
Type
reactant
Smiles
NC=1C(=CC(=C(C1)N1C=C(C(C2=CC(=C(C(=C12)C)F)F)=O)C(=O)O)F)F
Name
Quantity
410 mg
Type
reactant
Smiles
C(O)CN
Name
Quantity
170 mg
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 71 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
A process of adding ethanol (1.5 ml) to the residue and then concentrating the mixture under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (0.5 ml) was added to
CONCENTRATION
Type
CONCENTRATION
Details
a concentrate of a fraction
ADDITION
Type
ADDITION
Details
containing a main product
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
Deposits formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ethanol and diisopropyl ether in that order

Outcomes

Product
Details
Reaction Time
71 h
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)N1C=C(C(C2=CC(=C(C(=C12)C)NCCO)F)=O)C(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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